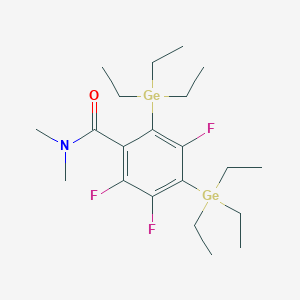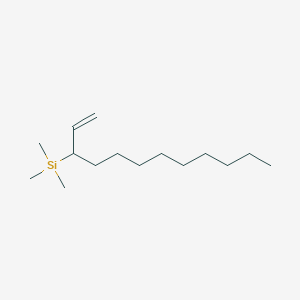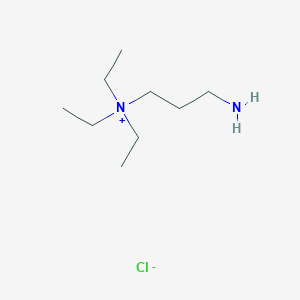
3-Amino-N,N,N-triethylpropan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N,N,N-triethylpropan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C9H22ClN. It is a derivative of propan-1-aminium chloride, where the nitrogen atom is bonded to three ethyl groups and one amino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N,N-triethylpropan-1-aminium chloride typically involves the alkylation of 3-aminopropylamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3-aminopropylamine+ethyl chloride→3-Amino-N,N,N-triethylpropan-1-aminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale alkylation reactions using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems ensures consistent quality and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N,N,N-triethylpropan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), and sodium acetate (NaOAc) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of corresponding substituted ammonium salts.
Applications De Recherche Scientifique
3-Amino-N,N,N-triethylpropan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the study of cell membrane transport mechanisms due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-N,N,N-triethylpropan-1-aminium chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-N,N,N-trimethylpropan-1-aminium chloride: Similar structure but with methyl groups instead of ethyl groups.
3-Bromopropyltrimethylammonium bromide: Contains a bromine atom instead of an amino group.
N,N,N-triethylpropan-1-aminium chloride: Lacks the amino group.
Uniqueness
3-Amino-N,N,N-triethylpropan-1-aminium chloride is unique due to its combination of an amino group and three ethyl groups attached to the nitrogen atom. This structure imparts specific chemical and biological properties, making it suitable for a variety of applications in different fields.
Propriétés
Numéro CAS |
90523-26-5 |
|---|---|
Formule moléculaire |
C9H23ClN2 |
Poids moléculaire |
194.74 g/mol |
Nom IUPAC |
3-aminopropyl(triethyl)azanium;chloride |
InChI |
InChI=1S/C9H23N2.ClH/c1-4-11(5-2,6-3)9-7-8-10;/h4-10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GEJICRBDTQLFSP-UHFFFAOYSA-M |
SMILES canonique |
CC[N+](CC)(CC)CCCN.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenol](/img/structure/B14370499.png)

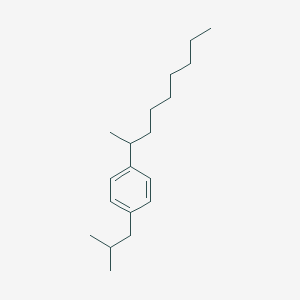
![2-Chloro-5-[(3-iodoprop-2-yn-1-yl)oxy]-4-methoxypyrimidine](/img/structure/B14370513.png)
![2-Methyl-2-{3-[(methylsulfanyl)methoxy]propyl}-1,3-dioxolane](/img/structure/B14370518.png)
![2-Diazonio-1-[2-(methoxycarbonyl)-5-nitrophenyl]ethen-1-olate](/img/structure/B14370521.png)
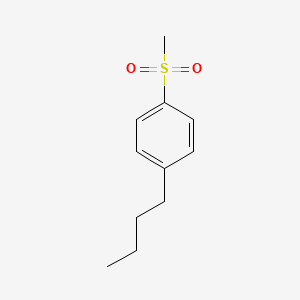
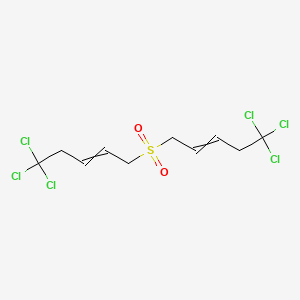
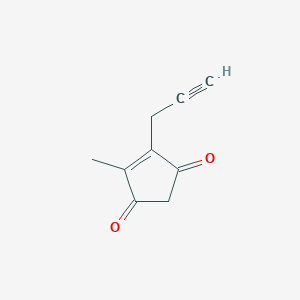
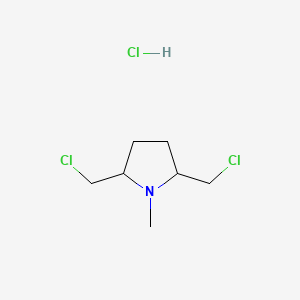
![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
